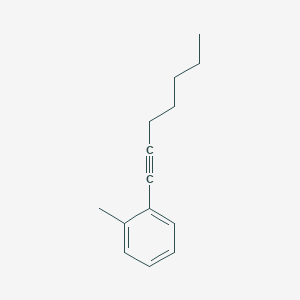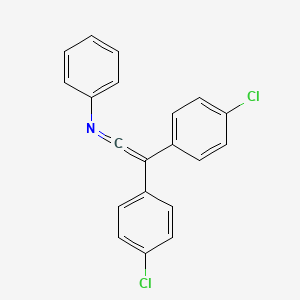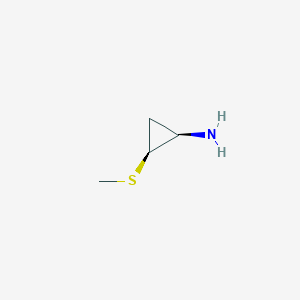
2,2',3,3'-Tetraphenyl-1'H,3H-3,5'-biindole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole is an organic compound belonging to the biindole family This compound is characterized by its unique structure, which includes two indole units connected through a single bond, with four phenyl groups attached at the 2, 2’, 3, and 3’ positions
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole typically involves the homocoupling of 5-iodo-3,3-dimethyl-2-phenyl-3H-indole using a palladium acetate (Pd(OAc)2) catalyst. The reaction is carried out in the presence of cesium carbonate (Cs2CO3) as a base and tetrabutylammonium iodide (TBAI) as a phase-transfer catalyst. The reaction proceeds smoothly under microwave irradiation, yielding the desired biindole compound .
Industrial Production Methods
While specific industrial production methods for 2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity on an industrial scale.
Analyse Des Réactions Chimiques
Types of Reactions
2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinonoid structures.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur at the phenyl rings or the indole nitrogen.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophilic substitution reactions often require catalysts like aluminum chloride (AlCl3) or iron(III) chloride (FeCl3).
Major Products
Oxidation: Quinonoid derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted biindole derivatives depending on the substituent introduced.
Applications De Recherche Scientifique
2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s structure allows it to interact with biological macromolecules, making it useful in studying protein-ligand interactions.
Mécanisme D'action
The mechanism of action of 2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole involves its interaction with molecular targets through π-π stacking and hydrogen bonding. These interactions can modulate the activity of enzymes or receptors, influencing various biological pathways. The compound’s phenyl groups enhance its ability to interact with hydrophobic pockets in proteins, making it a valuable tool in biochemical research.
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’,5,5’-Tetramethyl-1H,1’H-4,4’-bipyrazole: Another biindole derivative with different substituents.
3,3,3’,3’-Tetramethyl-2,2’-diphenyl-3H,3’H-5,5’-biindole: A similar compound with tetramethyl and diphenyl groups.
Uniqueness
2,2’,3,3’-Tetraphenyl-1’H,3H-3,5’-biindole is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. The presence of four phenyl groups enhances its stability and potential for various applications, distinguishing it from other biindole derivatives.
Propriétés
Numéro CAS |
64728-25-2 |
|---|---|
Formule moléculaire |
C40H28N2 |
Poids moléculaire |
536.7 g/mol |
Nom IUPAC |
3-(2,3-diphenyl-1H-indol-5-yl)-2,3-diphenylindole |
InChI |
InChI=1S/C40H28N2/c1-5-15-28(16-6-1)37-33-27-32(25-26-35(33)41-38(37)29-17-7-2-8-18-29)40(31-21-11-4-12-22-31)34-23-13-14-24-36(34)42-39(40)30-19-9-3-10-20-30/h1-27,41H |
Clé InChI |
XHBLMUMNNQZJLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)C2=C(NC3=C2C=C(C=C3)C4(C5=CC=CC=C5N=C4C6=CC=CC=C6)C7=CC=CC=C7)C8=CC=CC=C8 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(2-Ethyl-5-nitrophenyl)methyl]pyrrolidine](/img/structure/B14495643.png)



![4,4'-Dibutoxy[1,1'-biphenyl]-1,4(4H)-dicarbonitrile](/img/structure/B14495667.png)

![N-[(1-butyl-2-chloroindol-3-yl)methylideneamino]-4-nitroaniline](/img/structure/B14495672.png)
![N-(4-chlorophenyl)-2-[(4-methyl-3-nitrophenyl)diazenyl]-3-oxobutanamide](/img/structure/B14495675.png)

![3-[5-(Pyridin-4-yl)-1,2-dihydro-3H-pyrazol-3-ylidene]-3H-indole](/img/structure/B14495682.png)
![N,N,N-Trimethyl-2-{[methyl(diphenyl)silyl]oxy}ethan-1-aminium iodide](/img/structure/B14495686.png)


